Cas no 118498-92-3 (Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI))

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) structure
118498-92-3 structure
Productnaam:Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
CAS-nummer:118498-92-3
MF:C51H71NO15
MW:938.107156991959
CID:198682

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI)
    • (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylo
    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-...
    • Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl
    • phenelfamycin B
    • (2E,4E,6E)-7-(5-{(3E,5E)-7-[(2-{2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dien-1-yl]-4-[(phenylacetyl)oxy]tetrahydro-2H-pyran-2-
    • Benzeneacetic acid, 2-(2-((7-(5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl)-6-methoxy-5-methyl-2,4-octadienyl)amino)-1-(((2,6-dideoxy-3-O-methyl-alpha-lyxo-hexopyranosyl)oxy)methyl)-2-oxoethyl)tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-3-yl ester
    • Benzeneacetic acid, 2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-α-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-yl ester (9CI)
    • Phenelfamycins B
    • Inchi: 1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+
    • InChI-sleutel: BQKXPBTYVGLILY-CEKXONASSA-N
    • LACHT: O1C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])(C1(C([H])(C(N([H])C([H])([H])/C(/[H])=C(\[H])/C(/[H])=C(\C([H])([H])[H])/C([H])(C([H])(C([H])([H])[H])C1([H])C([H])([H])C([H])(C([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(=O)O[H])O1)O[H])OC([H])([H])[H])=O)C([H])([H])OC1([H])C([H])([H])C([H])(OC([H])([H])[H])OC([H])(C([H])([H])[H])C1([H])O[H])O[H])O[H])OC(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Berekende eigenschappen

  • Exacte massa: 937.48253
  • Monoisotopische massa: 937.482371
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 67
  • Aantal draaibare bindingen: 23
  • Complexiteit: 1800
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 7
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 229
  • XLogP3: 4.718

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 1017.7°Cat760mmHg
  • Vlampunt: 569.3°C
  • Brekindex: 1.588
  • PSA: 229
  • pka: 4.55±0.10(Predicted)

Benzeneacetic acid,2-[2-[[7-[5-(6-carboxy-1,3,5-hexatrienyl)tetrahydro-4-hydroxy-2-furanyl]-6-methoxy-5-methyl-2,4-octadienyl]amino]-1-[[(2,6-dideoxy-3-O-methyl-a-L-lyxo-hexopyranosyl)oxy]methyl]-2-oxoethyl]tetrahydro-2,3-dihydroxy-5,5-dimethyl-6-(1,3-pentadienyl)-2H-pyran-4-ylester (9CI) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk